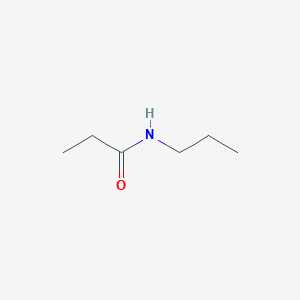

N-propylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-5-7-6(8)4-2/h3-5H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMCRXLLWKQDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324266 | |

| Record name | N-Propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-86-5 | |

| Record name | N-Propylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3217-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406180 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003217865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-propylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and detailed characterization of N-propylpropanamide, a valuable amide for various research and development applications.

Synthesis of this compound

This compound can be effectively synthesized through several established methods. Two common and reliable approaches are detailed below: the reaction of propanoyl chloride with n-propylamine (Schotten-Baumann reaction) and the direct coupling of propanoic acid with n-propylamine using a carbodiimide coupling agent.

Synthesis via Acyl Chloride (Schotten-Baumann Reaction)

This method involves the acylation of n-propylamine with propanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

CH₃CH₂COCl + CH₃CH₂CH₂NH₂ + NaOH → CH₃CH₂CONHCH₂CH₂CH₃ + NaCl + H₂O

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether. Cool the flask in an ice bath to 0-5 °C.

-

Base Addition: Prepare a solution of sodium hydroxide (1.1 eq) in water and add it to the reaction mixture.

-

Acyl Chloride Addition: Add propanoyl chloride (1.05 eq), dissolved in the same solvent, dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted amine), saturated sodium bicarbonate solution (to remove unreacted acyl chloride and acid), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Synthesis via Carboxylic Acid (DCC Coupling)

This method facilitates the direct formation of the amide bond between propanoic acid and n-propylamine using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Reaction Scheme:

CH₃CH₂COOH + CH₃CH₂CH₂NH₂ + DCC → CH₃CH₂CONHCH₂CH₂CH₃ + Dicyclohexylurea (DCU)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve propanoic acid (1.0 eq) and n-propylamine (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Workup: Filter off the DCU precipitate and wash it with a small amount of the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Appearance | Colorless liquid or solid | |

| Boiling Point | 216.9 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | 0.862 g/cm³ | |

| Refractive Index | 1.415 | |

| Solubility | Soluble in water and common organic solvents like ethanol and chloroform. |

Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the this compound molecule.

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.0 | br s | 1H | N-H |

| ~3.1 | t | 2H | -NH-CH₂ -CH₂CH₃ |

| ~2.1 | q | 2H | -CO-CH₂ -CH₃ |

| ~1.5 | sextet | 2H | -NH-CH₂-CH₂ -CH₃ |

| ~1.1 | t | 3H | -CO-CH₂-CH₃ |

| ~0.9 | t | 3H | -NH-CH₂CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~174 | C =O (Amide carbonyl) |

| ~41 | -NH-C H₂-CH₂CH₃ |

| ~30 | -CO-C H₂-CH₃ |

| ~23 | -NH-CH₂-C H₂-CH₃ |

| ~11 | -NH-CH₂CH₂-C H₃ |

| ~10 | -CO-CH₂-C H₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent.

The Infrared (IR) spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch |

| ~2960, 2870 | Strong | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (Amide I band) |

| ~1550 | Strong | N-H bend (Amide II band) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment Ion |

| 115 | Moderate | [M]⁺ (Molecular ion) |

| 86 | Strong | [M - C₂H₅]⁺ or [M - CH₂NH]⁺ |

| 72 | Strong | [M - C₃H₇]⁺ or [CH₃CH₂CONH₂]⁺ |

| 57 | Strong | [CH₃CH₂CO]⁺ |

| 44 | Base Peak | [CONH₂]⁺ |

| 29 | Strong | [CH₃CH₂]⁺ |

Experimental Workflow and Logic

The synthesis of this compound can be visualized as a straightforward workflow, from starting materials to the final purified product.

Caption: Synthesis workflow for this compound via the Schotten-Baumann reaction.

This technical guide provides essential information for the successful synthesis and thorough characterization of this compound, serving as a valuable resource for professionals in chemical research and drug development.

References

N-Propylpropanamide: A Physicochemical Compendium for the Research Professional

An In-depth Technical Guide

This whitepaper provides a detailed overview of the core physicochemical properties of N-propylpropanamide (also known as N-propylpropionamide), tailored for researchers, scientists, and professionals in the field of drug development. This document collates available experimental and computed data, outlines detailed methodologies for their determination, and presents a logical workflow for its synthesis.

Core Physicochemical Properties

This compound is a secondary amide with the chemical formula C₆H₁₃NO. Its structure, consisting of a propyl group attached to the nitrogen atom of a propanamide, dictates its physical and chemical behavior, including its polarity and hydrogen bonding capabilities. These characteristics are fundamental to its solubility, stability, and potential applications as a chemical intermediate.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound. Data is distinguished between experimentally determined and computationally predicted values where applicable.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | N-propylpropionamide, Propionyl-propylamine | [1] |

| CAS Number | 3217-86-5 | [1] |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Canonical SMILES | CCCNC(=O)CC | [2] |

| Property | Value | Type | Source |

| Boiling Point | 216.9 °C at 760 mmHg | Experimental | |

| Melting Point | No experimental data available | - | |

| Density | 0.862 g/cm³ | Experimental | |

| Flash Point | 114.5 °C | Experimental | |

| Solubility | Soluble in water and polar organic solvents | Qualitative | |

| pKa (Amide Proton) | No experimental data available | - | |

| LogP (Octanol-Water) | 0.9 | Computed | [1] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | Predicted | |

| Refractive Index | 1.415 | Experimental |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point of a solid is a sensitive indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected for a pure sample.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Purity Assessment: A narrow melting range (typically < 1 °C) is indicative of a high-purity compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, acetone, and a non-polar solvent like hexane.

-

Sample Measurement: A precise amount of this compound (e.g., 10 mg) is weighed and placed into a test tube.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a constant temperature (e.g., 25 °C).

-

Observation: The solution is visually inspected for the presence of undissolved solid.

-

Classification:

-

Soluble: If no solid is visible to the naked eye.

-

Partially Soluble: If some, but not all, of the solid has dissolved.

-

Insoluble: If the solid remains largely undissolved.

-

-

Quantitative Analysis (Optional): For a quantitative measurement, the saturated solution is filtered to remove any excess solid. A known volume of the filtrate is then evaporated to dryness, and the mass of the dissolved solute is determined. Solubility is then expressed in units such as g/100 mL.

pKa Determination (Potentiometric Titration)

The pKa of the amide proton in this compound is expected to be high, indicating very weak acidity. Potentiometric titration is a precise method for determining the pKa of weak acids and bases.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).

-

pKa Calculation: The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point). For very weak acids, computational methods may be required to accurately determine the pKa from the titration data.

Synthesis Workflow

A common and efficient method for the synthesis of N-substituted amides is the reaction of a primary or secondary amine with an acyl chloride. The following diagram illustrates a typical experimental workflow for the synthesis of this compound from n-propylamine and propanoyl chloride.

Caption: Synthesis workflow for this compound.

References

N-propylpropanamide CAS number and IUPAC name

An In-depth Technical Guide to N-propylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant safety information. The information is structured to be a practical resource for laboratory and research applications.

Chemical Identity and Nomenclature

This compound is a secondary amide characterized by a propyl group attached to the nitrogen atom of a propanamide moiety.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, compiled from computed and experimental sources.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

| Monoisotopic Mass | 115.099714038 Da | PubChem[1] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability/Technique | Source |

| ¹³C NMR | Data available | SpectraBase[1] |

| Mass Spectrometry | GC-MS | SpectraBase[1] |

| IR Spectra | Vapor Phase | SpectraBase[1] |

Note: For detailed spectra, refer to the sources provided.

Synthesis of this compound

This compound can be synthesized via the direct condensation of propanoic acid and n-propylamine. The following protocol is adapted from general methods for amide synthesis utilizing a titanium(IV) chloride mediator, which facilitates the reaction under relatively mild conditions.[3]

Experimental Protocol: Synthesis via TiCl₄-Mediated Amidation

Materials and Reagents:

-

Propanoic acid (1.0 mmol, 1.0 equiv.)

-

n-Propylamine (1.0 mmol, 1.0 equiv.)

-

Titanium(IV) chloride (TiCl₄) (3.0 mmol, 3.0 equiv.)

-

Anhydrous pyridine (10 mL)

-

Anhydrous toluene

-

1 N Hydrochloric acid (HCl) solution

-

Methylene chloride (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Screw-capped reaction vial

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a solution of propanoic acid (1.0 mmol) in anhydrous pyridine (10 mL) within a screw-capped vial, add n-propylamine (1.0 mmol).

-

Addition of Mediator: Carefully add TiCl₄ (3.0 mmol) to the reaction mixture. The vial should be tightly sealed immediately after addition.

-

Reaction Conditions: Heat the reaction mixture to 85 °C with continuous magnetic stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), using a chloroform/methanol (90:10 v/v) solvent system, until the propanoic acid is fully consumed (approximately 2 hours).[3]

-

Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Workup - Extraction: Treat the residue with a 1 N HCl solution (10 mL) and extract the aqueous phase with methylene chloride (3 x 10 mL).[3]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by silica gel column chromatography or distillation if required.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the synthesis and the relationship between the key components of the reaction.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of components in the amidation reaction.

References

Spectroscopic Profile of N-propylpropanamide: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-propylpropanamide, a key molecule in various research and development applications. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.

This compound (C₆H₁₃NO, Mol. Wt.: 115.17 g/mol ) is a secondary amide that serves as a valuable building block in organic synthesis and is of interest in the study of peptide chemistry and material science. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control. This technical guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, complete with experimental protocols and structural assignments.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 5.61 | broad singlet | 1H | - | -NH- |

| 3.16 | quartet | 2H | 7.0 | -NH-CH₂ -CH₂-CH₃ |

| 2.14 | quartet | 2H | 7.5 | -CO-CH₂ -CH₃ |

| 1.52 | sextet | 2H | 7.0 | -NH-CH₂-CH₂ -CH₃ |

| 1.14 | triplet | 3H | 7.5 | -CO-CH₂-CH₃ |

| 0.91 | triplet | 3H | 7.0 | -NH-CH₂-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (22.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 173.61 | C =O |

| 41.24 | -NH-CH₂ -CH₂-CH₃ |

| 29.69 | -CO-CH₂ -CH₃ |

| 22.88 | -NH-CH₂-CH₂ -CH₃ |

| 11.45 | -NH-CH₂-CH₂-CH₃ |

| 9.94 | -CO-CH₂-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3292 | Strong, Broad | N-H stretch |

| 3082 | Medium | N-H stretch (Amide A/B) |

| 2966, 2935, 2875 | Strong | C-H stretch (alkyl) |

| 1641 | Strong | C=O stretch (Amide I) |

| 1556 | Strong | N-H bend, C-N stretch (Amide II) |

| 1460 | Medium | C-H bend (CH₂) |

| 1286 | Medium | C-N stretch |

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | 25 | [M]⁺ (Molecular Ion) |

| 86 | 100 | [M - C₂H₅]⁺ |

| 72 | 80 | [M - C₃H₇]⁺ |

| 58 | 60 | [CH₃CH₂CONH]⁺ |

| 44 | 55 | [CONH₂]⁺ |

| 29 | 40 | [CH₃CH₂]⁺ |

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of this compound in deuterated chloroform (CDCl₃) was prepared. ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, data were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay that allows for full spin relaxation.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin liquid film of neat this compound was placed between two potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS): The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was introduced into the GC, which separated it from any impurities. The eluted compound then entered the mass spectrometer, where it was ionized by a 70 eV electron beam. The resulting fragments were separated by their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.

Logical Relationship of Spectroscopic Data

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of this compound.

Solubility of N-propylpropanamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-propylpropanamide. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles of amide solubility and furnishes detailed, standardized experimental protocols for its determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering the necessary tools to generate and interpret solubility data for this compound in various solvent systems.

Introduction

This compound (C₆H₁₃NO) is a secondary amide with potential applications in organic synthesis and as an intermediate in the pharmaceutical and chemical industries. A thorough understanding of its solubility in different solvents is paramount for its effective use in reaction chemistry, formulation development, and purification processes. The solubility of a compound dictates its behavior in solution, influencing reaction kinetics, bioavailability, and the ease of its handling and storage.

This guide addresses the current gap in readily available quantitative solubility data for this compound by providing a robust framework for its experimental determination. It covers the theoretical aspects of amide solubility, detailed experimental methodologies, and a structured approach to data presentation.

General Solubility Profile of Amides

Amides, as a functional group, exhibit a range of solubility behaviors primarily governed by their ability to form hydrogen bonds.[1][2] Primary and secondary amides, such as this compound, can act as both hydrogen bond donors (via the N-H bond) and acceptors (via the carbonyl oxygen and the nitrogen lone pair).[3][4] This dual capability generally leads to higher solubility in polar protic solvents like water and alcohols compared to their tertiary amide counterparts, which can only act as hydrogen bond acceptors.[3][4]

The solubility of amides, including this compound, is also influenced by the size of the alkyl groups attached to the amide functionality. As the carbon chain length increases, the nonpolar character of the molecule becomes more dominant, leading to a decrease in solubility in polar solvents and an increase in solubility in nonpolar organic solvents.[2] Therefore, this compound is expected to be soluble in polar organic solvents and to a certain extent in water.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound across a wide range of solvents is not extensively reported in peer-reviewed literature. To facilitate research and a standardized approach to data collection, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| 1-Propanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Diethyl Ether | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexane |

Experimental Protocols for Solubility Determination

To ensure the generation of accurate and reproducible solubility data, standardized experimental protocols are essential. This section details several widely accepted methods for determining the solubility of organic compounds like this compound. The choice of method will depend on the properties of the compound, the solvent, and the available analytical instrumentation.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[5][6]

-

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[6] This is the true equilibrium solubility and is typically determined using methods that allow for sufficient time to reach equilibrium, such as the shake-flask method.[5][6]

-

Kinetic solubility refers to the concentration of a solute at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[7] This method is often used in high-throughput screening as it is faster, but it may not represent the true equilibrium solubility.[8]

For the purposes of obtaining definitive solubility data for this compound, the determination of thermodynamic solubility is recommended.

Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[9][10]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[11]

-

Seal the vials and place them in the temperature-controlled shaker.

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 72 hours.[11][12] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not significantly change.[9]

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.[11]

-

Dilute the filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method.

Data Analysis: Calculate the solubility using the following formula, accounting for any dilution factors:

Solubility = (Concentration of analyte in the diluted sample) x (Dilution factor)

Analytical Techniques for Quantification

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and does not interfere with the solvent's absorbance.[13]

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.[14]

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Measure the absorbance of each standard solution at the λmax to generate a calibration curve (Absorbance vs. Concentration).[13]

-

Measure the absorbance of the appropriately diluted filtrate from the solubility experiment.

-

Determine the concentration of this compound in the filtrate by interpolating its absorbance on the calibration curve.[13]

This technique can be employed to determine the solubility of weakly acidic or basic compounds.[15] While amides are generally neutral, this method could be adapted if a suitable titrant and electrode system can be developed to react specifically with the amide.[16]

General Principle: A solution of the compound is titrated with a standard solution of a titrant, and the change in potential is monitored using an ion-selective or reference electrode.[17][18] The solubility can be determined from the titration curve.[19]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

Caption: A general workflow for determining the thermodynamic solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, this technical guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the standardized methodologies outlined, researchers can generate reliable and reproducible solubility data. This information is critical for advancing the use of this compound in various scientific and industrial applications, particularly in the fields of chemical synthesis and drug development. The provided workflow and data presentation template are intended to support a systematic approach to data generation and reporting within the scientific community.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. Amide - Wikipedia [en.wikipedia.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. quora.com [quora.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potentiometric determination of carboxyl and amino terminal groups in polyamide fibers | Metrohm [metrohm.com]

- 17. api.upums.ac.in [api.upums.ac.in]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

Potential Biological Activities of N-Propylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of N-propylpropanamide is limited in publicly available scientific literature. This guide synthesizes information on structurally related compounds to infer potential activities and provides standardized experimental protocols for future investigation. The quantitative data presented herein is illustrative and intended to serve as a template for reporting potential findings.

Introduction

This compound is a simple N-alkylated amide, the study of which has been largely confined to its chemical properties. However, the broader class of amides and specifically short-chain N-alkyl amides are known to exhibit a range of biological effects. This document aims to provide a technical framework for exploring the potential biological activities of this compound by examining the activities of related molecules and outlining detailed experimental protocols for its investigation. The potential activities discussed include antiproliferative/cytotoxic effects and antimicrobial properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for designing and interpreting biological experiments, including solubility and stability assessments.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3217-86-5 |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 213 °C |

| Melting Point | 80 °C |

| Solubility | Soluble in water and polar organic solvents |

| LogP | 0.9 |

Potential Biological Activities (Inferred)

Based on the activities of structurally similar compounds, two primary areas of potential biological activity for this compound are considered here: antiproliferative/cytotoxic activity and antimicrobial activity.

Antiproliferative/Cytotoxic Activity

While this compound itself has not been extensively tested, more complex molecules containing the this compound moiety have been synthesized and evaluated for their effects on cancer cell lines. For instance, a derivative, 3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide, has been studied for its antiproliferative effects. Although the activity of such complex molecules is likely dominated by the larger aromatic systems, it provides a rationale for investigating the potential of the core this compound structure to contribute to cytotoxicity. The parent compound, propionamide, has been noted for its potential as a neurotoxin and irritant.[1]

Table 2: Illustrative Antiproliferative Activity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | > 100 |

| HCT-116 | Colon Cancer | > 100 |

| PC-3 | Prostate Cancer | > 100 |

| HeLa | Cervical Cancer | > 100 |

IC₅₀ (Half-maximal inhibitory concentration) values are hypothetical and serve as a template for data presentation. Actual values would need to be determined experimentally.

Antimicrobial Activity

General studies on short-chain alkyl amides have suggested that some possess weak to moderate antimicrobial properties. The activity is often dependent on the alkyl chain length and the specific microorganism. Therefore, it is plausible that this compound could exhibit some level of antibacterial or antifungal activity.

Table 3: Illustrative Antimicrobial Activity of this compound (Hypothetical Data)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | > 500 |

| Bacillus subtilis | Gram-positive | > 500 |

| Escherichia coli | Gram-negative | > 500 |

| Pseudomonas aeruginosa | Gram-negative | > 500 |

| Candida albicans | Fungus | > 500 |

MIC (Minimum Inhibitory Concentration) values are hypothetical and serve as a template for data presentation. Actual values would need to be determined experimentally.

Experimental Protocols

To facilitate the investigation of this compound's potential biological activities, detailed protocols for standard in vitro assays are provided below.

Protocol for MTT Cell Viability/Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of this compound on the viability of adherent cancer cell lines.[2][3]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

-

This compound

-

Adherent cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in serum-free medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

-

Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ value.

-

Protocol for Agar Diffusion Antimicrobial Assay

This protocol is a standard method for screening the antimicrobial activity of a compound.[4][5]

Objective: To determine if this compound has inhibitory effects on the growth of various microorganisms.

Materials:

-

This compound

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile paper discs (6 mm diameter)

-

Sterile swabs

-

Petri dishes

-

Standard antibiotic and antifungal discs (positive controls)

-

Solvent for this compound (negative control)

Procedure:

-

Preparation of Inoculum:

-

Grow microbial cultures in appropriate broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

-

Plate Inoculation:

-

Dip a sterile swab into the inoculum and streak the entire surface of the agar plate to create a uniform lawn of microbial growth.

-

-

Application of Compound:

-

Prepare a solution of this compound at a known concentration.

-

Impregnate sterile paper discs with a specific volume (e.g., 20 µL) of the this compound solution.

-

Allow the discs to dry in a sterile environment.

-

-

Incubation:

-

Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

-

Data Acquisition:

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds suggests potential for antiproliferative/cytotoxic and antimicrobial effects. This technical guide provides a foundational framework for initiating such investigations, including detailed experimental protocols and data presentation formats. The provided workflows and hypothetical data tables are intended to guide future research, which is necessary to fully elucidate the pharmacological profile of this compound. Rigorous experimental validation is required to confirm or refute these inferred activities and to determine the potential of this compound in drug discovery and development.

References

- 1. Propionamide | C3H7NO | CID 6578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Synthesis, spectral study, and antimicrobial screening of new amides. [wisdomlib.org]

- 5. akjournals.com [akjournals.com]

An In-depth Technical Guide to N-propylpropanamide and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-propylpropanamide and its analogs, focusing on their chemical properties, synthesis, and biological activities. While this compound itself is a simple amide, a thorough review of publicly available scientific literature and databases reveals a notable lack of extensive biological characterization for this specific compound. However, the exploration of its structural analogs has yielded compounds with a range of pharmacological activities, offering valuable insights for drug discovery and development.

This guide is structured to provide a detailed overview of the available data, including quantitative biological activity, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this class of compounds.

Chemical and Physical Properties

This compound is a straightforward aliphatic amide with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its fundamental properties are summarized in the table below. The analogs discussed in this review feature modifications to the N-propyl group and/or the propanamide backbone, leading to a diverse range of physicochemical characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3217-86-5 | PubChem[1] |

| Molecular Formula | C₆H₁₃NO | PubChem[1] |

| Molecular Weight | 115.17 g/mol | PubChem[1] |

| XLogP3-AA | 0.9 | PubChem[1] |

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically involves standard amidation reactions. These methods are well-established in organic chemistry and can be adapted for the synthesis of a wide array of derivatives.

General Synthesis Workflow

General workflow for the synthesis of this compound and its analogs.

Experimental Protocols

This protocol describes a general procedure for the synthesis of amides from a carboxylic acid and an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and EDC hydrochloride (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

-

Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂) (2.0 equivalents) to the carboxylic acid (1.0 equivalent) and heat the mixture at reflux for 1-2 hours. After cooling, remove the excess SOCl₂ under reduced pressure.

-

Amidation: Dissolve the resulting crude acyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve the amine (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM.

-

Reaction: Slowly add the acyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Biological Activities of this compound Analogs

While specific biological data for this compound is scarce, several of its analogs have been synthesized and evaluated for various pharmacological activities. The following tables summarize the available quantitative data for these analogs.

Antiproliferative Activity

A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their antiproliferative activity against several cancer cell lines.

| Compound | Structure | Cell Line | IC₅₀ (µM) |

| 3-(3-Benzyloxyquinoxalin-2-yl)-N-propyl-propanamide | PC-3 (Prostate) | > 100 | |

| HeLa (Cervical) | 85.2 ± 4.2 | ||

| HCT-116 (Colon) | > 100 | ||

| MCF-7 (Breast) | 78.5 ± 3.9 |

Anticonvulsant Activity

Several N-substituted propanamides and related amides have been investigated for their anticonvulsant properties in animal models.

| Compound | Structure | Animal Model | Seizure Test | ED₅₀ (mg/kg) |

| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | Rat (oral) | MES | 62[2] | |

| (R,S)-2,3-dimethoxypropionamide | Mouse (i.p.) | MES | 79[2] | |

| Propylisopropyl acetamide (racemic) | Rat (i.p.) | Hippocampal Kindled (partial seizures) | 40[3] | |

| (R)-Propylisopropyl acetamide | Rat (i.p.) | Hippocampal Kindled (generalized seizures) | 40[3] | |

| (S)-Propylisopropyl acetamide | Rat (i.p.) | Hippocampal Kindled (generalized seizures) | 40[3] |

*MES: Maximal Electroshock Seizure

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

General Experimental Workflow for Biological Evaluation

A general experimental workflow for the biological evaluation of novel compounds.

Radioligand Binding Assay Protocol

This protocol is a general method for determining the binding affinity of a test compound to a specific receptor.

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer, determine the protein concentration, and store at -80 °C.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a set of wells should contain the membrane preparation, radioligand, and a high concentration of a known unlabeled ligand.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Signaling Pathways

The specific signaling pathways modulated by this compound are unknown due to the lack of biological data. However, for analogs with known activity, such as the antiproliferative 3-(3-benzyloxyquinoxalin-2-yl)-N-propyl-propanamide, a hypothetical pathway involving the inhibition of a key cellular process can be proposed.

A hypothetical signaling pathway for an antiproliferative this compound analog.

Conclusion and Future Directions

This technical guide has summarized the available information on this compound and its analogs. While the core molecule, this compound, remains largely uncharacterized in terms of its biological activity, its analogs have demonstrated potential in areas such as oncology and neurology. The provided synthesis and biological evaluation protocols offer a framework for the further exploration of this chemical space.

The significant knowledge gap regarding the pharmacological profile of this compound presents a clear opportunity for future research. A systematic screening of this simple amide against a broad range of biological targets could uncover novel activities and provide a starting point for the development of new therapeutic agents. Further derivatization of the N-propyl and propanamide moieties, guided by the structure-activity relationships of the known active analogs, could lead to the discovery of more potent and selective compounds.

References

- 1. This compound | C6H13NO | CID 347476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Core Mechanism of Action of N-propylpropanamide in Biological Systems

Disclaimer: As of late 2025, a comprehensive body of public-domain research detailing a specific mechanism of action for N-propylpropanamide in biological systems is not available. This guide, therefore, provides a foundational understanding based on the general principles of amide metabolism and the biological activities of structurally related compounds. The experimental data and protocols presented herein are for illustrative purposes, using a representative short-chain N-alkyl amide, to demonstrate the methodologies that would be employed to elucidate the mechanism of action of this compound.

Introduction to Amide Bioactivity

Amides are a cornerstone of biological chemistry, forming the peptide bonds that constitute proteins.[1] Simple amides, including N-alkyl amides, are also of significant interest in pharmacology and toxicology due to their diverse biological activities.[2] Their interactions within biological systems are primarily governed by their metabolic pathways and their ability to interact with cellular targets such as receptors and enzymes. The this compound molecule, with its simple structure, is likely to undergo metabolic transformation, which in turn will dictate its biological effects.

Hypothetical Mechanism of Action of this compound

Based on the known metabolism of other short-chain N-alkyl amides, the primary mechanism of action of this compound in a biological system is expected to be its metabolic conversion. The two principal metabolic pathways for simple amides are hydrolysis and oxidative N-dealkylation.

Amide Hydrolysis

Amide bonds can be hydrolyzed to a carboxylic acid and an amine.[1] In the case of this compound, this would yield propanoic acid and n-propylamine. This reaction can be catalyzed by amidase enzymes. Both propanoic acid and n-propylamine have their own distinct biological activities and metabolic fates, which would contribute to the overall biological effect of this compound administration.

Oxidative N-Dealkylation

Cytochrome P450 (CYP) enzymes are major catalysts of drug and xenobiotic metabolism.[3] N-alkyl amides can undergo oxidative cleavage at the N-alkyl group, a process known as N-dealkylation.[4] For this compound, this would involve the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that would decompose to propanamide and propanal. These metabolites would then enter their respective metabolic pathways.

Illustrative Case Study: Metabolism of a Structurally Related Amide

To provide a more concrete example of the data and experimental approaches used to study the mechanism of action of a simple amide, we will consider the metabolism of N,N-diethylacetamide (DEAC), a compound with a similar N-alkyl amide structure. The following data is based on studies of its metabolism in rat liver microsomes.[5]

Quantitative Data Presentation

The following table summarizes the kinetic parameters for the N-deethylation of N,N-diethylacetamide by different preparations of rat liver microsomes. This type of data is crucial for understanding the rate and capacity of metabolism.

| Microsomal Preparation | Vmax (nmol/min/mg protein) | Km (mM) |

| Control | 1.5 ± 0.2 | 12.5 ± 1.5 |

| Phenobarbital-induced | 4.8 ± 0.5 | 13.0 ± 1.8 |

| Dexamethasone-induced | 4.5 ± 0.4 | 11.8 ± 1.6 |

| β-Naphthoflavone-induced | 1.6 ± 0.3 | 12.1 ± 1.9 |

| Ethanol-induced | 1.8 ± 0.2 | 13.2 ± 2.0 |

Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the metabolic fate of a compound like this compound, illustrated with the example of N,N-diethylacetamide.

-

Tissue Homogenization: Livers from male Sprague-Dawley rats are excised, weighed, and homogenized in ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 1.15% KCl.

-

Centrifugation: The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C.

-

Ultracentrifugation: The resulting supernatant is then centrifuged at 105,000 x g for 60 minutes at 4°C.

-

Washing and Resuspension: The microsomal pellet is washed with the homogenization buffer and re-centrifuged at 105,000 x g for 60 minutes. The final pellet is resuspended in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

-

Protein Quantification: The protein concentration of the microsomal suspension is determined using the Bradford assay with bovine serum albumin as the standard.

-

Storage: Microsomes are stored at -80°C until use.

-

Incubation Mixture: A typical incubation mixture (1 mL final volume) contains 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL of microsomal protein, an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase), and the test substrate (e.g., N,N-diethylacetamide) at various concentrations.

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath.

-

Reaction Termination: The reaction is stopped by the addition of an ice-cold solvent, such as acetonitrile or perchloric acid.

-

Sample Preparation: The terminated reaction mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

Instrumentation: Analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS).

-

Chromatographic Separation: The supernatant from the in vitro assay is injected onto a C18 reverse-phase HPLC column. Metabolites are separated using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Metabolites are identified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantification: The concentration of the metabolite is determined by comparing its peak area to that of a known concentration of an authentic standard.

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathways and a general experimental workflow for studying the mechanism of action of this compound.

Caption: Hypothetical metabolic pathways of this compound.

Caption: General experimental workflow for mechanism of action studies.

Conclusion

While specific data on the mechanism of action of this compound is currently lacking, this guide provides a comprehensive framework for understanding its likely biological fate. The primary mechanism is anticipated to be metabolic conversion via hydrolysis and N-dealkylation, leading to metabolites with their own biological activities. The provided experimental protocols and illustrative data for a related compound serve as a blueprint for future research in this area. Further investigation is required to fully elucidate the specific interactions and effects of this compound in biological systems.

References

- 1. N-Butylformamide - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Metabolism of N-methyl-amide by cytochrome P450s: formation and characterization of highly stable carbinol-amide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation of N-propylpropanamide

Introduction

N-propylpropanamide (CAS 3217-86-5) is a secondary amide with applications in chemical synthesis.[1][2] Understanding the thermal stability and degradation profile of such molecules is critical for researchers, scientists, and drug development professionals. Thermal stability dictates a compound's shelf-life, processing conditions, and safety profile. Degradation at elevated temperatures can lead to loss of efficacy, formation of impurities, and potentially toxic byproducts.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, proposes potential degradation pathways, and outlines the detailed experimental protocols necessary for its empirical evaluation.

General Thermal Stability Profile

Aliphatic amides are generally considered to be thermally stable.[3] The stability of the amide bond is attributed to its resonance structures.[3] Decomposition temperatures are highly dependent on the molecular structure, with many simple amides being stable up to 160 °C.[3] For some substituted amides, significant decomposition is observed at temperatures around 200 °C.[3]

The thermal decomposition of this compound would involve the cleavage of its covalent bonds, primarily the C-N amide bond and adjacent C-C bonds. The process is kinetic, meaning the extent of degradation is dependent on both temperature and time.

Factors Influencing Thermal Stability

-

Heating Rate: Higher heating rates in thermal analysis can shift the apparent decomposition temperature to higher values.[4]

-

Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis (thermal degradation in an inert atmosphere).

-

Impurities: The presence of catalytic impurities (e.g., acids, bases, metal ions) can lower the decomposition temperature.

Proposed Thermal Degradation Pathways

While the precise mechanism for this compound requires experimental validation, the pyrolysis of simple amides often proceeds through several potential pathways. One common route for secondary amides involves a concerted intramolecular elimination reaction (a cis-elimination) to yield an alkene and a primary amide. Another possibility is homolytic cleavage of the C-N or adjacent bonds to form radical intermediates.

A plausible pyrolysis pathway for this compound could involve the formation of propene and propanamide via a six-membered ring transition state.

Caption: Proposed intramolecular elimination pathway for this compound.

Data Presentation

Quantitative data on thermal stability is typically obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize representative data that could be expected for a simple secondary amide like this compound.

Table 1: Representative Thermal Stability Data

| Parameter | Symbol | Representative Value | Method |

| Onset of Decomposition | Tonset | 180 - 220 °C | TGA |

| Temp. of Max. Rate of Decomposition | Tmax | 210 - 250 °C | TGA (DTG curve) |

| Final Residue at 600 °C (Inert) | % Residue | < 2% | TGA |

| Melting Point | Tm | ~45 - 55 °C | DSC |

| Enthalpy of Fusion | ΔHfus | 15 - 25 kJ/mol | DSC |

Table 2: Potential Degradation Products and Analytical Methods

| Potential Product | Chemical Formula | Analytical Method |

| Propene | C₃H₆ | GC-MS (Evolved Gas Analysis) |

| Propanamide | C₃H₇NO | GC-MS, LC-MS (Residue Analysis) |

| Propylamine | C₃H₉N | GC-MS, LC-MS |

| Propionic Acid | C₃H₆O₂ | GC-MS, LC-MS (after hydrolysis) |

| Carbon Monoxide | CO | IR (Evolved Gas Analysis) |

| Carbon Dioxide | CO₂ | IR (Evolved Gas Analysis) |

Experimental Protocols

To empirically determine the thermal stability and degradation products of this compound, a combination of thermoanalytical and chromatographic techniques is required.

Experimental Workflow

The overall process for characterizing thermal stability involves sample preparation, analysis by TGA and DSC, and identification of degradation products, typically by coupling the thermal analyzer to a mass spectrometer.

Caption: Workflow for thermal stability and degradation analysis.

Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6]

-

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

-

Apparatus: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[7]

-

Procedure:

-

Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.[7]

-

Instrument Setup: Place the sample crucible onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.[7]

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]

-

Hold at 600 °C for 5 minutes to ensure complete decomposition.

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is determined from the intersection of the baseline tangent and the tangent of the decomposition step. The first derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss (Tmax).[4]

-

Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] It is used to detect thermal events such as melting, crystallization, and glass transitions.[6][10]

-

Objective: To determine the melting point and enthalpy of fusion of this compound.

-

Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC Q2000 or similar).

-

Procedure:

-

Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.[11]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent mass loss due to volatilization before decomposition.[8]

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.[8]

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. An endothermic peak will indicate melting. The peak onset temperature is taken as the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).[8]

-

Conclusion

This guide outlines the expected thermal behavior of this compound based on the general characteristics of secondary aliphatic amides. While it is anticipated to be stable at moderate temperatures, decomposition is expected to occur above approximately 180-200 °C, potentially yielding propene and propanamide as initial products. For definitive characterization, the detailed experimental protocols for TGA and DSC provided herein should be performed. Such empirical data is indispensable for ensuring the safe handling, processing, and formulation of this compound in research and development settings.

References

- 1. This compound | C6H13NO | CID 347476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C6H13NO | Reactory [reactory.app]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. azom.com [azom.com]

- 7. epfl.ch [epfl.ch]

- 8. qualitest.ae [qualitest.ae]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. s4science.at [s4science.at]

- 11. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to the Crystal Structure of N-propylpropanamide and its Determination

An Important Note on Data Availability: As of the latest literature search, a definitive, experimentally determined crystal structure for N-propylpropanamide has not been publicly deposited in crystallographic databases. This guide will, therefore, provide a comprehensive technical overview of the methodologies that would be employed to determine its crystal structure. To fulfill the data presentation requirements, this document will use the crystal structure of acetamide (CH₃CONH₂), a simple and well-characterized amide, as a representative example to illustrate the nature and format of crystallographic data.

Introduction

This compound is a simple amide with the chemical formula C₆H₁₃NO. The determination of its three-dimensional atomic arrangement, or crystal structure, is crucial for understanding its physicochemical properties. For researchers, scientists, and drug development professionals, a crystal structure provides invaluable insights into intermolecular interactions, polymorphism, solubility, and melting points, all of which are critical parameters in material science and pharmaceutical development. This guide outlines the synthesis, crystallization, and crystallographic analysis workflow applicable to this compound.

Synthesis of this compound

This compound can be synthesized via several standard amidation reactions. A common and straightforward method is the reaction of propionyl chloride with n-propylamine.

Reaction Scheme:

CH₃CH₂COCl + CH₃CH₂CH₂NH₂ → CH₃CH₂CONHCH₂CH₂CH₃ + HCl

A generalized laboratory procedure would be as follows:

-

n-Propylamine is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, and cooled in an ice bath.

-

Propionyl chloride is added dropwise to the cooled solution with stirring. An excess of n-propylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the hydrochloric acid byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then washed successively with dilute aqueous acid, dilute aqueous base, and brine to remove unreacted starting materials and salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by distillation or recrystallization.

Experimental Protocols

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For a small organic molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (one in which it is moderately soluble) is prepared. The solvent is allowed to evaporate slowly in a dust-free environment, leading to a gradual increase in concentration and the formation of crystals.

-